4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-16-8-6-15(7-9-16)14-21-19(25)23-10-12-24(13-11-23)20-22-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUZKWZKPMLSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting piperazine with a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related piperazine-1-carboxamide derivatives, highlighting substituent effects on melting points, molecular weights, and biological activities.
Key Observations :
- Substituent Position : The 4-methoxyphenyl group in the target compound and A18 contrasts with the 2-substituted methoxyphenyl in p-MPPI, which shows 5-HT₁A receptor antagonism . Positional isomerism significantly alters receptor selectivity.
- Benzothiazole vs. Quinazolinone: Replacing the quinazolinone moiety (A13, A18) with benzothiazole (target compound) may enhance diuretic activity, as seen in compound II .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in A13) exhibit higher melting points (>200°C) compared to methoxy-substituted analogs (~185°C) .
Biological Activity
4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The benzothiazole component is known for its ability to modulate enzyme activity and receptor binding, while the piperazine ring enhances binding affinity and selectivity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. For example, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U-937 (Leukemia) | 10.38 | |
| A549 (Lung Cancer) | 0.12 |
The compound has demonstrated apoptosis induction in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death.
Neuroprotective Effects
Research indicates that similar piperazine derivatives exhibit neuroprotective effects in models of neurodegeneration. For instance, compounds with the benzothiazole structure have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.
Study 1: Antitumor Activity
In a study assessing the anticancer properties of related benzothiazole-piperazine derivatives, researchers found that these compounds exhibited significant cytotoxicity against several cancer cell lines. The study utilized flow cytometry to analyze apoptosis induction, revealing that the compounds activated caspase pathways leading to cell death .
Study 2: Neuroprotection in Parkinson's Models
A separate investigation focused on the neuroprotective capabilities of similar compounds in a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease. The study demonstrated that these compounds could significantly reduce neuronal death and improve motor function in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide and its derivatives?
- Methodological Answer : Synthesis typically involves coupling a piperazine core with benzothiazole and carboxamide precursors. For example, nucleophilic substitution reactions under reflux with K₂CO₃ as a base in acetonitrile or DMF are standard . Key steps include:
- Condensation of 2-chlorobenzothiazole with piperazine to form the 4-(benzothiazol-2-yl)piperazine intermediate.
- Subsequent reaction with 4-methoxybenzyl isocyanate or chloroacetamide derivatives to introduce the carboxamide moiety .
- Purification via column chromatography (e.g., EtOAc/MeOH gradients) and characterization by ¹H/¹³C NMR and HRMS .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (δ 7.2–8.7 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) are critical. For example:
- ¹H NMR confirms methoxy (-OCH₃) singlet peaks at ~δ 3.8 ppm.
- HRMS identifies [M+H]⁺ ions matching the molecular formula (e.g., C₂₀H₂₁N₄O₂S requires m/z 381.1385) .
Advanced Research Questions
Q. What strategies optimize reaction yields for sterically hindered piperazine-carboxamide derivatives?
- Methodological Answer : Steric hindrance from bulky groups (e.g., benzothiazole) requires tailored approaches:
- Stepwise synthesis : Protect reactive sites (e.g., Boc-protected piperazines) to prevent side reactions .
- Catalytic systems : Use DBU or DIPEA to enhance nucleophilicity in polar aprotic solvents (DMF, DMSO) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yields by 15–20% .
Q. How do substituent modifications on the benzothiazole ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzothiazole 6-position enhance antiproliferative activity (IC₅₀ < 10 μM) by increasing electrophilicity .
- Methoxy groups on the phenyl ring improve solubility but may reduce target binding affinity .
- Table : Activity trends for derivatives:
| Substituent (Position) | IC₅₀ (μM) | Target Protein |
|---|---|---|
| -H (6) | 25.3 | HIV-1 RT |
| -Cl (6) | 8.7 | HIV-1 RT |
| -OCH₃ (4) | 12.1 | D3R |
Q. What computational approaches predict binding modes to dopamine D3 receptors (D3Rs)?
- Methodological Answer :
- Molecular docking : Use crystal structures (PDB: 3PBL) and software like AutoDock Vina. The benzothiazole group occupies hydrophobic pockets, while the carboxamide linker forms hydrogen bonds with Glu².⁹⁰ .
- MD simulations : Run 100-ns trajectories to assess stability (RMSD < 2.0 Å). MM-PBSA calculations quantify binding free energy (ΔG ≈ -45 kcal/mol) .
Q. How are in vitro assays designed to evaluate anti-HIV activity for this compound?
- Methodological Answer :
- Reverse transcriptase inhibition : Use ELISA kits to measure IC₅₀ values against HIV-1 RT.
- Cytotoxicity screening : Test on MT-4 cells (CC₅₀ > 50 μM indicates selectivity) .
- Synergistic studies : Combine with AZT to assess EC₅₀ reduction (e.g., 0.8 μM → 0.2 μM) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the anti-inflammatory activity of piperazine-carboxamide derivatives?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
